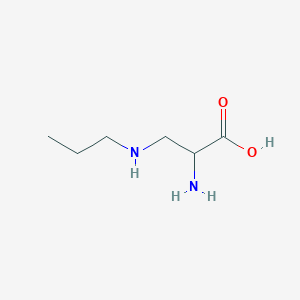![molecular formula C24H30N2O B14636965 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile CAS No. 53764-58-2](/img/structure/B14636965.png)
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is an organic compound with the molecular formula C24H30N2O. It is characterized by the presence of a benzonitrile group and a decyloxyphenyl moiety connected via a methyleneamino linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile typically involves the reaction of 4-(decyloxy)benzaldehyde with 4-aminobenzonitrile under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is unique due to its decyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its shorter alkoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
53764-58-2 |
|---|---|
Formule moléculaire |
C24H30N2O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-[(4-decoxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C24H30N2O/c1-2-3-4-5-6-7-8-9-18-27-24-16-12-22(13-17-24)20-26-23-14-10-21(19-25)11-15-23/h10-17,20H,2-9,18H2,1H3 |
Clé InChI |
GKDSGDDSYDQNFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)




![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)


![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)


